![molecular formula C9H6ClN5 B11888283 4-Chloro-[1,2,4]triazolo[4,3-A]quinoxalin-1-amine CAS No. 494206-13-2](/img/structure/B11888283.png)
4-Chloro-[1,2,4]triazolo[4,3-A]quinoxalin-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-[1,2,4]triazolo[4,3-A]quinoxalin-1-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is part of the triazoloquinoxaline family, known for their diverse biological activities, including antiviral, antimicrobial, and anticancer properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-[1,2,4]triazolo[4,3-A]quinoxalin-1-amine typically involves the aromatic nucleophilic substitution of 4-chloro-8-methyl-[1,2,4]triazolo[4,3-A]quinoxaline-1-amine with various amines and triazole-2-thiol . The reaction conditions often include refluxing in solvents like dichloroethane and the use of reagents such as thionyl chloride .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, and employing continuous flow reactors for better control over reaction parameters.
化学反応の分析
Types of Reactions
4-Chloro-[1,2,4]triazolo[4,3-A]quinoxalin-1-amine undergoes various chemical reactions, including:
Substitution Reactions: Aromatic nucleophilic substitution with different amines and thiols.
Oxidation and Reduction: Potential for oxidation and reduction reactions, although specific examples are less documented.
Common Reagents and Conditions
Amines and Thiols: Used in substitution reactions.
Thionyl Chloride: Employed in the preparation of intermediates.
Major Products
The major products formed from these reactions include various substituted triazoloquinoxalines, which exhibit significant biological activities .
科学的研究の応用
作用機序
The mechanism of action of 4-Chloro-[1,2,4]triazolo[4,3-A]quinoxalin-1-amine involves its interaction with various molecular targets:
類似化合物との比較
4-Chloro-[1,2,4]triazolo[4,3-A]quinoxalin-1-amine can be compared with other triazoloquinoxaline derivatives:
Similar Compounds: Includes other [1,2,4]triazolo[4,3-A]quinoxaline derivatives, such as 4-chloro-8-methyl-[1,2,4]triazolo[4,3-A]quinoxaline-1-amine.
Uniqueness: Its unique substitution pattern and biological activities, particularly its potent adenosine receptor antagonism and DNA intercalation properties, set it apart from other similar compounds
特性
CAS番号 |
494206-13-2 |
|---|---|
分子式 |
C9H6ClN5 |
分子量 |
219.63 g/mol |
IUPAC名 |
4-chloro-[1,2,4]triazolo[4,3-a]quinoxalin-1-amine |
InChI |
InChI=1S/C9H6ClN5/c10-7-8-13-14-9(11)15(8)6-4-2-1-3-5(6)12-7/h1-4H,(H2,11,14) |
InChIキー |
WDESEWCSQXUTEI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=C(C3=NN=C(N23)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


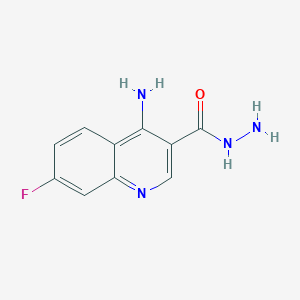
![Acetamide, N-[2-(6-hydroxy-1H-indol-3-yl)ethyl]-](/img/structure/B11888223.png)
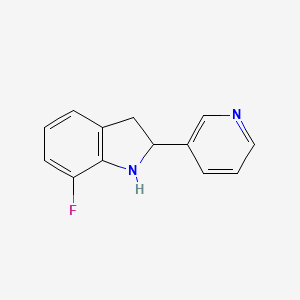
![6-(2,2-Difluoroethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11888232.png)
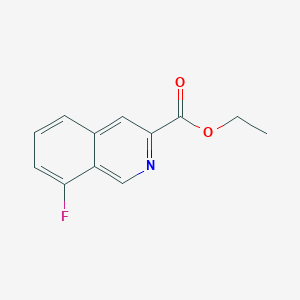
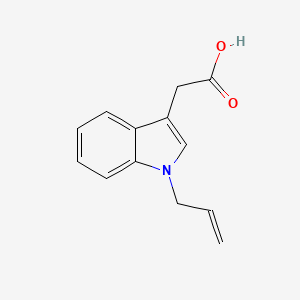
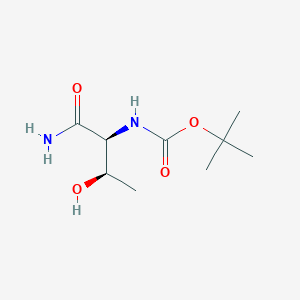

![6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B11888257.png)
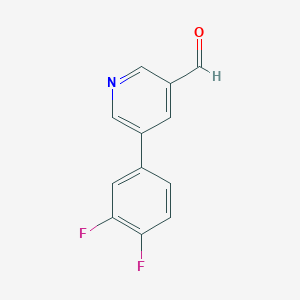

![4-Chloro-6-(chloromethyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11888264.png)
![10-Ethyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one](/img/structure/B11888269.png)

